



Application Notes and Protocols for Testing Infigratinib Efficacy Using Patient-Derived Organoids

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Compound of Interest		
Compound Name:	Infigratinib	
Cat. No.:	B612010	Get Quote

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Introduction

Patient-derived organoids (PDOs) are three-dimensional, self-organizing structures grown in vitro that recapitulate the genetic and phenotypic heterogeneity of a patient's tumor.[1][2][3] This makes them a powerful preclinical model for personalized medicine, enabling the testing of therapeutic agents to predict patient-specific responses.[1] Infigratinib (BGJ398) is a selective, ATP-competitive, pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor that has shown clinical activity against tumors with FGFR alterations.[4] This document provides detailed application notes and protocols for utilizing PDOs to assess the efficacy of Infigratinib, particularly in cancers harboring FGFR gene fusions or other activating alterations.

Principle of the Application

This application leverages PDO technology to create a personalized cancer model for testing the efficacy of **Infigratinib**. The workflow involves the establishment of PDOs from a patient's tumor biopsy, followed by high-throughput screening of **Infigratinib** to determine its dosedependent effect on organoid viability. This allows for the generation of quantitative data, such as IC50 values, to inform on the potential clinical utility of **Infigratinib** for that specific patient.



Infigratinib: Mechanism of Action

Infigratinib is a potent inhibitor of FGFR1, FGFR2, and FGFR3.[4] Alterations in the FGFR signaling pathway, such as gene fusions, amplifications, or mutations, can lead to constitutive activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, promoting tumor cell proliferation and survival. **Infigratinib** binds to the ATP-binding pocket of the FGFR kinase domain, blocking its activity and thereby inhibiting downstream signaling.

Data Presentation: Infigratinib Efficacy in Patient-Derived Models

The following tables summarize the efficacy of **Infigratinib** in patient-derived models of cholangiocarcinoma (CCA) with FGFR2 fusions. While direct data on a wide variety of PDOs is still emerging, these results from closely related patient-derived cell lines (PDCs) and the successful generation of corresponding PDOs provide a strong rationale for this application.

Table 1: **Infigratinib** IC50 Values in FGFR2 Fusion-Positive Intrahepatic Cholangiocarcinoma (ICC) Patient-Derived Cell Lines

Patient-Derived Cell Line	FGFR2 Fusion Partner	Infigratinib IC50 (nM)
ICC13-7	CCDC6	~10
ICC21	N/A	~20
ICC10-6	N/A	>1000

Data adapted from studies on patient-derived cell lines, which are closely related to PDOs and predictive of their response.[5][6][7]

Table 2: Comparative Efficacy of FGFR Inhibitors in an FGFR2 Fusion-Positive Patient-Derived Organoid (PDO) Model

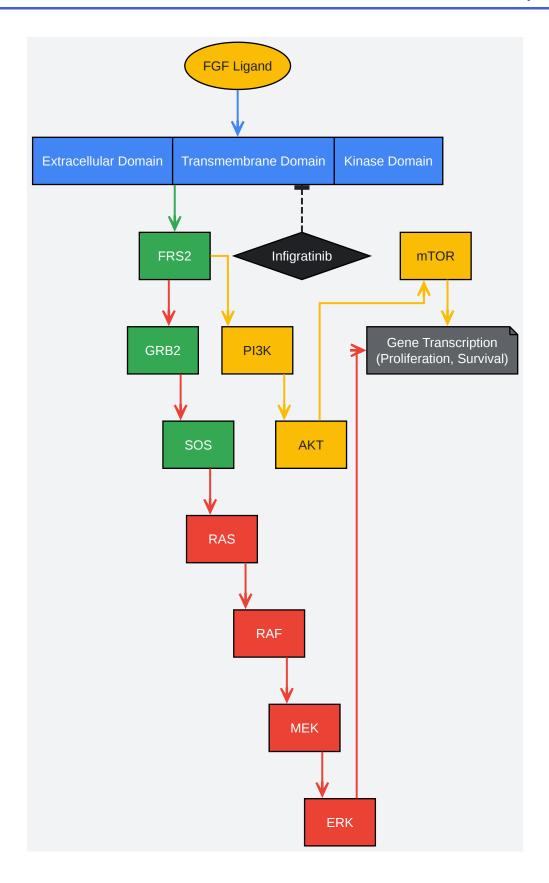


Drug	Target	PDO Model	IC50 (nM)
Pemigatinib	FGFR1-3	DUC18828 (ICC with FGFR2 fusion)	2
Infigratinib (Projected)	FGFR1-3	DUC18828 (ICC with FGFR2 fusion)	~12 (based on PDC data)

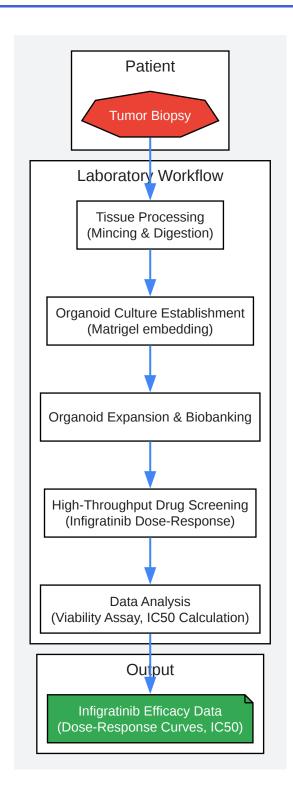
This table includes data for another FGFR inhibitor, Pemigatinib, tested directly on a PDO model, and projects the expected **Infigratinib** IC50 based on data from the corresponding patient-derived cell line.[5]

Mandatory Visualizations FGFR Signaling Pathway and Infigratinib Inhibition









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